An In-Depth Technical Guide to Methyl Paraoxon: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Methyl Paraoxon: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate and the active metabolite of the insecticide methyl parathion. Its primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of methyl paraoxon. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and analytical quantification are presented. Furthermore, the downstream effects of AChE inhibition on cholinergic signaling pathways are elucidated through diagrams. This technical resource is intended for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.
Chemical Structure and Identification
Methyl paraoxon is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 4-nitrophenoxy group.
| Identifier | Value |
| IUPAC Name | dimethyl (4-nitrophenyl) phosphate |
| Synonyms | Methylparaoxon, Dimethyl p-nitrophenyl phosphate, O,O-Dimethyl O-(4-nitrophenyl) phosphate |
| CAS Number | 950-35-6 |
| Chemical Formula | C₈H₁₀NO₆P |
| Molecular Weight | 247.14 g/mol |
| SMILES String | COP(=O)(OC)Oc1ccc(cc1)--INVALID-LINK--=O |
| InChI Key | BAFQDKPJKOLXFZ-UHFFFAOYSA-N |
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// Bonds P -- O1 [len=1.0]; P -- O2 [len=1.0, style=double]; P -- O3 [len=1.0]; P -- O4 [len=1.0]; O3 -- C1 [len=1.0]; O4 -- C2 [len=1.0]; O1 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C3 [len=1.0]; C5 -- N [len=1.0]; N -- O5 [len=1.0, style=double]; N -- O6 [len=1.0];
// Aromatic ring representation ring [label="", shape=circle, pos="2,2.366!", peripheries=0, width=1.5, color="#5F6368"]; }
Figure 1: Chemical structure of methyl paraoxon.
Physicochemical Properties
A summary of the key physicochemical properties of methyl paraoxon is provided in the table below. These properties are crucial for understanding its environmental fate, transport, and interaction with biological systems.
| Property | Value | Reference(s) |
| Physical State | Colorless to light yellow oily liquid | [1] |
| Melting Point | 16-17 °C | [1] |
| Boiling Point | 148-151 °C at 1 mmHg | [1] |
| Density | 1.366 g/cm³ at 20 °C | [1] |
| Vapor Pressure | 7 x 10⁻⁶ mmHg at 20 °C | [1] |
| Water Solubility | 2.4 g/L at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |
| Log P (Octanol-Water Partition Coefficient) | 1.83 | [1] |
| Refractive Index | n20/D 1.512 | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity of methyl paraoxon is the irreversible inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
The inhibition process involves the phosphorylation of the serine residue in the active site of AChE by methyl paraoxon. This forms a stable, covalent bond that renders the enzyme inactive. The loss of AChE activity leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors.
Figure 2: Mechanism of acetylcholinesterase inhibition by methyl paraoxon.
The overstimulation of cholinergic receptors, both muscarinic and nicotinic, leads to a state known as a "cholinergic crisis," characterized by a wide range of physiological effects.
Cholinergic Signaling Pathway Disruption
The accumulation of acetylcholine due to AChE inhibition disrupts normal cholinergic signaling, leading to a cascade of downstream effects. This overstimulation affects both the central and peripheral nervous systems.
Figure 3: Disruption of cholinergic signaling pathways by methyl paraoxon.
Experimental Protocols
Synthesis of Methyl Paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate)
This protocol is based on the general principles of phosphorylation reactions.
Materials:
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Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl)
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4-Nitrophenol
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Triethylamine (Et₃N) or other suitable non-nucleophilic base
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for chromatography elution
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of dimethyl chlorophosphate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
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Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure methyl paraoxon.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.
Materials:
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Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)
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Acetylthiocholine iodide (ATCI) - substrate
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5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
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Phosphate buffer (e.g., 0.1 M, pH 8.0)
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Methyl paraoxon stock solution in a suitable solvent (e.g., ethanol or DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
Procedure:
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Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
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In a 96-well plate, add the following to each well:
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Phosphate buffer
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DTNB solution
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AChE solution
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Varying concentrations of methyl paraoxon (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific pre-incubation time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.
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Initiate the enzymatic reaction by adding the ATCI solution to each well.
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Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
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Calculate the percentage of inhibition for each concentration of methyl paraoxon compared to the control (no inhibitor).
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Figure 4: Experimental workflow for the acetylcholinesterase inhibition assay.
Analytical Quantification of Methyl Paraoxon
Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the quantification of methyl paraoxon in various matrices.
Materials and Equipment:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Appropriate GC column (e.g., DB-5ms)
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Sample extraction solvents (e.g., hexane, dichloromethane)
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Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)
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Internal standard (e.g., a deuterated analog of methyl paraoxon)
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Certified reference standard of methyl paraoxon
Procedure:
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Sample Preparation:
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Liquid Samples (e.g., water, plasma): Perform liquid-liquid extraction with a suitable organic solvent.
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Solid Samples (e.g., tissue, soil): Homogenize the sample and perform solvent extraction (e.g., Soxhlet or accelerated solvent extraction).
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-
Cleanup: If the sample matrix is complex, a cleanup step using SPE may be necessary to remove interfering compounds.
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Derivatization (Optional): In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.
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GC-MS Analysis:
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Inject a known volume of the prepared sample extract into the GC-MS system.
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The sample is vaporized and separated on the GC column based on the volatility and polarity of the components.
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The separated components enter the mass spectrometer, where they are ionized and fragmented.
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The mass spectrometer detects the characteristic ions of methyl paraoxon and the internal standard.
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-
Quantification:
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Create a calibration curve using certified reference standards of methyl paraoxon at different concentrations.
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Quantify the amount of methyl paraoxon in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
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Conclusion
Methyl paraoxon is a highly toxic organophosphate that exerts its effects through the potent and irreversible inhibition of acetylcholinesterase. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for research in toxicology, the development of antidotes, and the assessment of environmental and health risks. The experimental protocols provided in this guide offer a foundation for the synthesis, biological evaluation, and analytical detection of this important compound. Researchers and professionals working with methyl paraoxon should adhere to strict safety protocols due to its high toxicity.
